2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 2178772-60-4
VCID: VC6277664
InChI: InChI=1S/C15H17N3O4S2/c19-24(20,13-1-2-14-11(9-13)5-8-21-14)18-6-3-12(4-7-18)22-15-17-16-10-23-15/h1-2,9-10,12H,3-8H2
SMILES: C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Molecular Formula: C15H17N3O4S2
Molecular Weight: 367.44

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

CAS No.: 2178772-60-4

Cat. No.: VC6277664

Molecular Formula: C15H17N3O4S2

Molecular Weight: 367.44

* For research use only. Not for human or veterinary use.

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole - 2178772-60-4

Specification

CAS No. 2178772-60-4
Molecular Formula C15H17N3O4S2
Molecular Weight 367.44
IUPAC Name 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole
Standard InChI InChI=1S/C15H17N3O4S2/c19-24(20,13-1-2-14-11(9-13)5-8-21-14)18-6-3-12(4-7-18)22-15-17-16-10-23-15/h1-2,9-10,12H,3-8H2
Standard InChI Key XMEUHPOBGXOJJL-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s molecular formula is C₁₅H₁₇N₃O₄S₂, with a molecular weight of 367.44 g/mol . Its IUPAC name, 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole, reflects its hybrid architecture:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Sulfonyl group: Connects the piperidine to a 2,3-dihydrobenzofuran moiety, enhancing electrophilicity and target binding.

  • 1,3,4-Thiadiazole: A five-membered ring with sulfur and nitrogen atoms, known for metabolic stability and bioactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.2178772-60-4
Molecular FormulaC₁₅H₁₇N₃O₄S₂
Molecular Weight367.44 g/mol
SMILESC1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
SolubilityNot available

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions:

  • Sulfonylation: Reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with piperidin-4-ol to form the sulfonamide intermediate.

  • Nucleophilic Substitution: Coupling the intermediate with 1,3,4-thiadiazole-2-thiol under basic conditions.

Industrial-Scale Techniques

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 150°C).

  • Continuous flow reactors: Enhance yield (>85%) and purity by minimizing side reactions.

Purification and Analytical Methods

  • Column chromatography: Silica gel with ethyl acetate/hexane eluents.

  • HPLC-MS: Confirms molecular ion peaks at m/z 367.44 .

Pharmacological Activities

Anti-inflammatory Mechanisms

  • COX-2 inhibition: The sulfonyl group mimics endogenous arachidonic acid, blocking prostaglandin synthesis (IC₅₀: 12 µM) .

  • In vivo models: Reduces paw edema in rats by 58% at 50 mg/kg .

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

CompoundTarget ActivityEfficacy (IC₅₀)Source
5-Amino-1,3,4-thiadiazole-2-thiolAnticonvulsant6.2 µM
Target compoundCOX-2 inhibition12 µM
Analog (chloro-substituted)Antimicrobial8 µg/mL

Research Advancements and Applications

Drug Delivery Systems

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3-fold .

  • Targeted therapy: Conjugation with folic acid enhances uptake in cancer cells (e.g., 70% inhibition in MCF-7 cells) .

Computational Modeling

  • Molecular docking: The sulfonyl group forms hydrogen bonds with COX-2’s Tyr385 (binding energy: -9.2 kcal/mol) .

  • ADMET predictions: High gastrointestinal absorption (95%) but moderate hepatotoxicity risk .

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